molecular formula C18H11BaClN2O6S B091165 Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 17814-20-9

Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate

Cat. No.: B091165
CAS No.: 17814-20-9
M. Wt: 556.1 g/mol
InChI Key: NZLBWSOXCACJSR-UHFFFAOYSA-L
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Description

J-113863 is a potent and selective antagonist of the chemokine receptor CCR1. It has been shown to have significant anti-inflammatory effects and is used primarily in scientific research. The compound is also known to be a strong antagonist of the human CCR3 receptor, but a weak antagonist of the mouse CCR3 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of J-113863 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely published.

Industrial Production Methods

Industrial production methods for J-113863 are not publicly disclosed, as the compound is primarily used for research purposes. The production typically involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

J-113863 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving J-113863 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of J-113863 include various derivatives that retain the core structure of the compound but have modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .

Scientific Research Applications

J-113863 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the interactions of chemokine receptors and their ligands.

    Biology: Employed in research to understand the role of chemokine receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions involving chemokine receptor dysregulation.

    Industry: Utilized in the development of new drugs targeting chemokine receptors.

Mechanism of Action

J-113863 exerts its effects by selectively binding to and antagonizing the CCR1 receptor. This interaction inhibits the receptor’s ability to bind to its natural ligands, thereby blocking the downstream signaling pathways involved in inflammation and immune responses. The compound also affects the expression levels of various cytokines, including GM-CSF, IL-6, IL-10, and IL-27, which play critical roles in the immune system .

Properties

CAS No.

17814-20-9

Molecular Formula

C18H11BaClN2O6S

Molecular Weight

556.1 g/mol

IUPAC Name

barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

NZLBWSOXCACJSR-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ba]

Isomeric SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba]

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ba+2]

Origin of Product

United States

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